Cas no 1805237-31-3 (Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate)

Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate
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- インチ: 1S/C9H9BrF2N2O2/c1-16-9(15)4-2-5(7(11)12)8(13)14-6(4)3-10/h2,7H,3H2,1H3,(H2,13,14)
- InChIKey: ZXMQCZALGMTQPC-UHFFFAOYSA-N
- SMILES: BrCC1C(C(=O)OC)=CC(C(F)F)=C(N)N=1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 256
- トポロジー分子極性表面積: 65.2
- XLogP3: 1.6
Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029065020-1g |
Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate |
1805237-31-3 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate 関連文献
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylateに関する追加情報
Research Briefing on Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate (CAS: 1805237-31-3)
Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate (CAS: 1805237-31-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of novel pharmaceuticals targeting infectious diseases and cancer. Recent studies have highlighted its utility in the construction of heterocyclic scaffolds, which are pivotal in drug discovery due to their diverse pharmacological properties. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic applications, mechanistic insights, and potential therapeutic implications.
The compound's structural features, including the bromomethyl and difluoromethyl groups, make it a versatile building block for medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of potent kinase inhibitors, showcasing its role in modulating enzyme activity. The research team employed cross-coupling reactions to functionalize the pyridine core, achieving high yields and selectivity. These findings underscore the compound's significance in the development of targeted therapies for oncology.
In addition to its applications in kinase inhibitor development, Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate has been investigated for its potential in antimicrobial drug design. A recent preprint on BioRxiv detailed its incorporation into novel quinolone derivatives, which exhibited broad-spectrum activity against drug-resistant bacterial strains. The study emphasized the compound's role in enhancing membrane permeability and overcoming efflux pump-mediated resistance, a critical challenge in antibiotic development.
Mechanistic studies have also explored the compound's reactivity profile. Quantum chemical calculations and experimental data published in Organic Letters (2024) revealed that the difluoromethyl group significantly influences the electronic properties of the pyridine ring, facilitating nucleophilic substitutions at the bromomethyl site. This insight has paved the way for more efficient synthetic routes and the design of analogs with improved pharmacokinetic properties.
Looking ahead, the pharmaceutical industry is increasingly leveraging this intermediate for the development of next-generation therapeutics. Several patents filed in 2024 highlight its use in PROTAC (Proteolysis Targeting Chimera) technology, where it serves as a linker moiety to degrade disease-causing proteins. These innovations align with the growing demand for precision medicine and targeted degradation strategies in oncology and neurodegenerative diseases.
In conclusion, Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate (CAS: 1805237-31-3) continues to be a cornerstone in medicinal chemistry, enabling breakthroughs in drug discovery. Its multifaceted applications—from kinase inhibitors to antimicrobials and PROTACs—demonstrate its enduring relevance in addressing unmet medical needs. Future research should focus on optimizing its synthetic accessibility and expanding its therapeutic scope through innovative structural modifications.
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